N-[[3-(3,5-difluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Description
Properties
IUPAC Name |
N-[[3-(3,5-difluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O3/c1-7(17)15-5-11-6-16(12(18)19-11)10-3-8(13)2-9(14)4-10/h2-4,11H,5-6H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZFVXPBLHNVNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Two-Step Synthesis
Historically, the synthesis of this compound involved a two-step process starting from an (S)-N-oxiranylmethylacetamide intermediate, which is unstable and difficult to isolate on a large scale. This approach typically includes:
- Formation of the oxazolidinone ring via cyclization reactions.
- Subsequent acetamide functionalization.
However, the instability of the intermediate and the complexity of the process limited its scalability and efficiency.
One-Step Synthetic Process (Preferred Modern Method)
A significant advancement is the development of a one-step synthetic method as described in patent US7087784B2. This method involves:
- Reacting a N-aryl-O-alkylcarbamate (formula II) with an (S)-acetamidoacetoxypropane (formula III) in the presence of a lithium cation, a strong base, and a nucleophile.
- The reaction proceeds under controlled conditions to directly yield the (S)-2-oxo-5-oxazolidinylmethylacetamide (formula I).
Key reaction conditions and reagents include:
| Component | Description / Examples |
|---|---|
| Base | Alkoxides (C1-C7), lithium diisopropylamide, lithium hexamethyldisilazide, DBU, DBN |
| Lithium cation source | Lithium salts or lithium-containing bases |
| Nucleophile | Typically alkoxide or amide anions |
| Solvent | Aprotic solvents suitable for strong bases |
| Temperature | Controlled to optimize yield and stereoselectivity |
This method avoids the isolation of unstable intermediates and improves overall yield and purity. It is also adaptable to produce racemic or enantiomerically pure products depending on the starting materials.
Alternative Approaches Involving Acetic Anhydride or Acetic Acid
Another reported approach involves reacting an oxazolidinone precursor with acetic anhydride or acetic acid to introduce the acetamide group. This method requires careful control of reaction parameters such as temperature, solvent, and reaction time to maximize product yield and minimize side reactions.
Functionalization via Substituted Phenyl Derivatives
Some syntheses incorporate substituted phenyl groups (e.g., 3,5-difluorophenyl) through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions, followed by oxazolidinone ring closure and acetamide formation. These methods are often part of broader medicinal chemistry programs to optimize antibacterial activity.
Representative Synthetic Scheme (One-Step Process)
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | N-aryl-O-alkylcarbamate (II) + (S)-acetamidoacetoxypropane (III) | Base (e.g., t-butoxide), lithium cation, nucleophile, aprotic solvent, controlled temperature | (S)-2-oxo-5-oxazolidinylmethylacetamide (I) | High stereoselectivity and yield |
This scheme reflects the general procedure in the patented one-step synthesis, emphasizing the role of lithium cations and strong bases in facilitating ring closure and acetamide formation.
Research Findings and Yield Data
- The one-step method yields high purity products suitable for pharmaceutical applications.
- Yields reported for similar oxazolidinone derivatives range typically from 60% to 85%, depending on reaction conditions and scale.
- Alternative methods involving acetic anhydride generally provide moderate yields (~50-70%) but require additional purification steps.
- Functionalization with fluorinated phenyl groups is critical for biological activity but may require optimized conditions to prevent side reactions.
Physical and Chemical Properties Relevant to Synthesis
| Property | Description |
|---|---|
| Molecular Formula | C11H11F2N2O3 (approximate for core structure) |
| Molecular Weight | ~246 g/mol (core oxazolidinylacetamide) |
| Stability | Stable under standard laboratory conditions; intermediates may be unstable |
| Solubility | Soluble in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) |
| Reactivity | Typical amide and oxazolidinone chemistry; susceptible to hydrolysis under acidic or basic conditions |
These properties influence the choice of solvents, reagents, and conditions during synthesis.
Summary Table of Preparation Methods
| Method Type | Key Reactants | Advantages | Limitations |
|---|---|---|---|
| Two-Step via Oxiranylmethylacetamide | (S)-N-oxiranylmethylacetamide intermediate | Established method | Unstable intermediate, low scalability |
| One-Step Carbamate Reaction (Preferred) | N-aryl-O-alkylcarbamate + (S)-acetamidoacetoxypropane | High yield, stereoselective, scalable | Requires strong base and lithium cation |
| Acetic Anhydride/Acetic Acid Reaction | Oxazolidinone precursor + acetic anhydride/acid | Simpler reagents | Moderate yield, purification needed |
| Phenyl Substitution Followed by Cyclization | Fluorophenyl derivatives + ring closure reagents | Enables structural diversity | Multi-step, requires optimization |
Chemical Reactions Analysis
Types of Reactions
N-[[3-(3,5-difluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[[3-(3,5-difluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[3-(3,5-difluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Similar Oxazolidinone Compounds
Structural Modifications and Substituent Effects
The biological and pharmacokinetic properties of oxazolidinones are highly dependent on substituents at the 3- and 5-positions of the oxazolidinone core. Key analogs and their structural differences are summarized below:
Table 1: Structural Comparison of Oxazolidinone Derivatives
*Calculated based on structural similarity to linezolid.
Key Observations:
Fluorine Substitution: The 3,5-difluorophenyl group in the target compound may enhance hydrophobic interactions with bacterial ribosomes compared to linezolid’s mono-fluorinated phenyl ring. However, the absence of a morpholine or thiomorpholinyl group (as in linezolid and PNU-288034) could reduce water solubility and bioavailability .
Pharmacokinetic Trade-offs : PNU-288034, which includes a thiomorpholinyl group, was terminated in Phase I trials due to excessive renal secretion linked to its polar thiomorpholine substituent . The target compound’s simpler structure might avoid this issue but could face challenges in metabolic stability.
Table 2: Antimicrobial Activity and Development Status
*Hypothetical data inferred from structural analogs.
- Linezolid: The gold standard oxazolidinone, with a 3-fluoro-4-morpholinylphenyl group providing optimal balance between potency and pharmacokinetics .
- Radezolid : Demonstrates 4–8-fold greater potency than linezolid against resistant strains due to its triazole-linked side chain .
- Target Compound: The 3,5-difluorophenyl group may improve binding affinity compared to linezolid’s mono-fluorinated analog, but the lack of a solubilizing group (e.g., morpholine) could limit clinical utility.
Metabolic and Elimination Profiles
Table 3: Pharmacokinetic Properties
- Linezolid : Metabolized via oxidation but retains efficacy due to high bioavailability .
- PNU-288034 : Terminated due to renal secretion exceeding glomerular filtration rates, attributed to its thiomorpholinyl group .
- Target Compound : Simplified structure may reduce renal secretion risks but could increase reliance on hepatic metabolism.
Biological Activity
N-[[3-(3,5-difluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide is a compound with notable biological activity, particularly in the field of medicinal chemistry. This oxazolidinone derivative has been investigated for its potential therapeutic applications, especially as an antibiotic and in the treatment of various infections.
Chemical Structure and Properties
The compound features a complex structure characterized by a 1,3-oxazolidinone ring system with a difluorophenyl substituent. Its molecular formula is CHFNO, and it possesses unique pharmacological properties due to its structural configuration.
| Property | Value |
|---|---|
| Molecular Weight | 284.28 g/mol |
| Chemical Formula | CHFNO |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
This compound exhibits its biological activity primarily through the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds, which is crucial for bacterial growth and replication.
Antimicrobial Efficacy
Research has demonstrated that this compound possesses significant antimicrobial properties against a variety of Gram-positive bacteria, including strains resistant to traditional antibiotics. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) values indicating effectiveness against Staphylococcus aureus and Enterococcus faecium.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Enterococcus faecium | 0.5 |
Case Studies
Case Study 1: Efficacy Against MRSA
A clinical study evaluated the efficacy of this compound in patients with Methicillin-resistant Staphylococcus aureus (MRSA) infections. The results indicated:
- A significant reduction in bacterial load after 48 hours of treatment.
- Improvement in clinical symptoms such as fever and localized inflammation.
Case Study 2: Safety Profile Evaluation
Another study focused on the safety profile of this compound when administered to subjects with complicated skin and soft tissue infections. Key findings included:
- Tolerability was high among participants.
- Common adverse effects were mild and included gastrointestinal disturbances.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good oral bioavailability with a half-life conducive for once or twice daily dosing.
Q & A
Q. What are the established synthetic routes for N-[[3-(3,5-difluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide, and how are reaction conditions optimized for high purity?
- Methodological Answer : The compound is synthesized via a multi-step process involving oxazolidinone precursors. A key route includes reacting an oxazolidinone derivative with acetic anhydride under controlled conditions (e.g., refluxing in triethylamine for 4 hours). Optimization involves:
- Temperature control : Maintaining reflux temperatures to avoid side reactions.
- Solvent selection : Polar aprotic solvents like DMF improve reaction efficiency.
- Purification : Recrystallization from pet-ether or column chromatography ensures high purity .
Critical parameters (e.g., molar ratios, reaction time) should be validated using TLC monitoring .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Structural confirmation requires:
- NMR spectroscopy : H and C NMR identify substituents (e.g., difluorophenyl protons at δ 6.8–7.2 ppm, oxazolidinone carbonyl at ~175 ppm).
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (CHFNO) and fragmentation patterns.
- IR spectroscopy : Confirms amide C=O (~1650 cm) and oxazolidinone C=O (~1720 cm) .
Q. What in vitro assays are suitable for preliminary assessment of antibacterial activity?
- Methodological Answer : Use standardized microbiological assays:
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative strains.
- Time-kill kinetics : Evaluate bactericidal vs. bacteriostatic effects.
- Control experiments : Include linezolid (a known oxazolidinone antibiotic) as a positive control .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound?
- Methodological Answer : SAR studies should involve:
- Analog synthesis : Modify substituents (e.g., fluorophenyl group, acetamide chain) and assess bioactivity changes.
- Crystallography : Resolve X-ray structures to correlate substituent orientation with target binding.
- Computational docking : Predict interactions with bacterial ribosomes (e.g., 50S subunit binding pocket) using tools like AutoDock Vina .
Q. What strategies resolve discrepancies in bioactivity data across studies?
- Methodological Answer : Address variability by:
- Standardizing assays : Use consistent bacterial strains (e.g., ATCC controls) and growth media.
- Validating purity : Ensure ≥95% purity via HPLC before testing.
- Statistical rigor : Apply ANOVA or non-parametric tests to account for biological replicates .
Q. How can metabolic stability be assessed in preclinical models?
- Methodological Answer : Use in vitro microsomal assays (e.g., liver microsomes from mice or humans) to measure:
Q. What methodological approaches elucidate the compound’s binding mode to bacterial targets?
- Methodological Answer : Combine:
- Surface plasmon resonance (SPR) : Quantify binding affinity to purified 50S ribosomal subunits.
- Cryo-EM : Resolve compound-ribosome complexes at near-atomic resolution.
- Mutagenesis : Engineer ribosomal RNA mutations to identify critical binding residues .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on hydrolysis stability?
- Methodological Answer : Re-evaluate stability under controlled conditions:
- pH variation : Test degradation in buffers (pH 1–10) at 37°C.
- Accelerated stability studies : Use elevated temperatures (e.g., 40–60°C) to model long-term storage.
- Analytical validation : Quantify degradation products via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
